molecular formula C15H13N3O2S B6525798 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 1011680-10-6

2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B6525798
CAS No.: 1011680-10-6
M. Wt: 299.3 g/mol
InChI Key: KWLGYJJLTXXGRX-UHFFFAOYSA-N
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Description

2-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked via a methyl-sulfanyl bridge to a 1,3,4-oxadiazole moiety. The oxadiazole ring is substituted at the 5-position with a phenoxymethyl group (-OCH₂C₆H₅). This structure combines aromatic, electron-rich (pyridine and phenoxymethyl) and electron-deficient (oxadiazole) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(phenoxymethyl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-7-13(8-3-1)19-10-14-17-18-15(20-14)21-11-12-6-4-5-9-16-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLGYJJLTXXGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenoxyacetic Acid Hydrazide with Carbon Disulfide

The synthesis begins with phenoxyacetic acid hydrazide (1) , prepared by reacting phenoxyacetic acid with hydrazine hydrate. Cyclization using carbon disulfide (CS₂) in an alkaline ethanol medium produces 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol (2) .

Reaction Conditions :

  • Hydrazide Formation : Phenoxyacetic acid (1 eq), hydrazine hydrate (2 eq), ethanol, reflux (6–8 h).

  • Cyclization : CS₂ (1.2 eq), KOH (2 eq), ethanol, reflux (12 h).

Mechanism : The hydrazide undergoes nucleophilic attack by CS₂, forming a thiourea intermediate, which cyclizes under basic conditions to yield the oxadiazole-thiol.

Yield : 75–85%.

Functionalization of Pyridine Moiety

The pyridine component requires a reactive site for coupling with the oxadiazole-thiol. 2-(Chloromethyl)pyridine (3) is synthesized via chloromethylation of pyridine using paraformaldehyde and HCl gas in dioxane.

Reaction Conditions :

  • Pyridine (1 eq), paraformaldehyde (1.2 eq), HCl gas, dioxane, 60°C (4 h).

Yield : 60–70%.

Coupling of Oxadiazole-Thiol with Chloromethylpyridine

The final step involves nucleophilic substitution between 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol (2) and 2-(chloromethyl)pyridine (3) .

Base-Mediated Alkylation

In the presence of a mild base (e.g., K₂CO₃), the thiolate anion attacks the chloromethyl group, forming the sulfanyl linkage.

Reaction Conditions :

  • 2 (1 eq), 3 (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C (6 h).

Yield : 65–75%.

Catalytic Sulfenylation Using I₂-FeCl₃

An alternative method employs I₂-FeCl₃ as a redox catalyst, enhancing reaction efficiency under aerobic conditions.

Reaction Conditions :

  • 2 (1 eq), 3 (1.1 eq), I₂ (10 mol%), FeCl₃ (10 mol%), DCM, rt (12 h).

Yield : 80–85%.

Mechanism : I₂ oxidizes the thiol to a disulfide intermediate, which reacts with FeCl₃ to regenerate the active catalyst, facilitating sulfur-electrophile coupling.

Alternative Routes via Cyclodehydration

POCl₃-Mediated Cyclodehydration of Diacylhydrazines

Acylhydrazines derived from phenoxyacetic acid and thioglycolic acid hydrazide undergo cyclodehydration using POCl₃ to form the oxadiazole core.

Reaction Sequence :

  • Phenoxyacetic acid + thioglycolic acid hydrazide → N′-phenoxyacetyl-thioglycolic acid hydrazide (4) .

  • Cyclization of 4 with POCl₃ (3 eq), reflux (4 h).

Yield : 70–78%.

Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR : δ 8.5–8.7 (pyridine-H), δ 5.2 (s, CH₂-S), δ 4.6 (s, OCH₂).

  • LC-MS : [M+H]⁺ = 344.1.

Comparative Analysis of Methods

MethodConditionsYield (%)Advantages
Base-MediatedK₂CO₃, DMF, 80°C65–75Simple setup, low cost
I₂-FeCl₃ CatalysisDCM, rt, aerobic80–85Higher yield, mild conditions
POCl₃ CyclodehydrationReflux, POCl₃70–78One-pot synthesis, scalable

Challenges and Solutions

  • Thiol Oxidation : Use of N₂ atmosphere or antioxidants (e.g., BHT) prevents disulfide formation during synthesis.

  • Regioselectivity : EDC·HCl ensures precise coupling in multi-functional systems .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to a hydrazine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of oxadiazole derivatives, including those similar to 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. A comparative study evaluated the antibacterial activity of various synthesized oxadiazole derivatives against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications in the oxadiazole structure can enhance potency against these pathogens .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

Compound IDStructureMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
7a2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole<100>100
7b4-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline<50<50
7c3-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline>100<100

Anticancer Potential

Oxadiazole derivatives are also being investigated for their anticancer properties. Some studies have reported that compounds with oxadiazole moieties exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives containing the phenoxymethyl group have shown promise in inhibiting cell proliferation in breast and lung cancer models .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several oxadiazole derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

Table 2: Cytotoxicity of Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)
7dMCF-712.5
7eA54915.0
7fMCF-7>50

Photophysical Properties

The incorporation of oxadiazole derivatives into polymer matrices has been studied for their photophysical properties. These compounds can serve as effective luminescent materials in organic light-emitting diodes (OLEDs). The unique electronic properties of the oxadiazole ring enhance charge transport and light emission efficiency .

Table 3: Photophysical Properties of Oxadiazole Derivatives in OLEDs

Compound IDEmission Peak (nm)Quantum Yield (%)
7g45025
7h48030
7i50020

Mechanism of Action

The mechanism of action of 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine depends on its specific application:

    Biological Activity: It may interact with various molecular targets such as enzymes, receptors, and DNA. The oxadiazole ring can form hydrogen bonds and π-π interactions, while the sulfanyl group can participate in redox reactions.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can affect its behavior in different chemical environments.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Comparable Oxadiazole-Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine (Target) C₁₆H₁₃N₃O₂S₂ 343.4* Not reported Phenoxymethyl, pyridine
4-[5-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-oxadiazolyl]pyridine (26) C₁₆H₁₀ClN₅O₂S 371.8 190–191 4-Chlorophenyl, pyridine
4-[5-({[5-(4-Ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-oxadiazolyl]pyridine (27) C₁₈H₁₅N₅O₂S 365.4 129–130 4-Ethylphenyl, pyridine
N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide (DK-IA) C₁₇H₁₅BrN₆O₂S 455.3 Not reported 4-Methylpyridine, bromophenyl
4-{5-[(4-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butyl)sulfanyl]-oxadiazolyl}pyridine C₁₈H₁₆N₆O₂S₂ 428.5 Not reported Dual oxadiazole, pyridine, butyl chain

*Calculated molecular weight based on formula.

Key Observations :

  • Molecular Weight : The target compound (343.4 g/mol) is lighter than most analogs due to the absence of halogens (e.g., Cl in Compound 26) or extended alkyl chains (e.g., butyl in ).
  • Melting Points: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 26) exhibit higher melting points (190–191°C), likely due to enhanced intermolecular interactions . The phenoxymethyl group in the target may reduce crystallinity compared to halogenated analogs.

Key Observations :

  • IR Spectroscopy : The absence of strong C=O or N-H stretches in the target compound (vs. 1650 cm⁻¹ in ) suggests differences in functional groups.
  • ¹H NMR: Aromatic protons in pyridine and phenoxymethyl groups would resonate near δ 7.0–8.9 ppm, similar to Compound 26 . The SCH₂ protons typically appear as singlets near δ 4.8–5.0 ppm .
  • Synthesis : The target compound likely requires cyclization of a thiosemicarbazide intermediate, analogous to methods in , with yields dependent on substituent reactivity.

Table 3: Antimicrobial and Antifungal Activity of Selected Analogs

Compound Name MIC (µg/mL) Activity Against Reference
Target Compound Not reported Not reported
DK-IA to DK-IH derivatives 8–16 Candida albicans, Aspergillus spp.
4-Methyl-2,6-bis({[5-(4-nitrophenyl)-oxadiazolyl]methyl}sulfanyl)pyrimidine (8) 25–50 Bacterial pathogens
Compound 26 Not reported Antitumor (MCF-7 IC₅₀: ~20 µM)

Key Observations :

  • Antifungal Activity: Derivatives with bromophenyl and methylpyridine groups (e.g., DK-IA) exhibit potent antifungal activity (MIC 8–16 µg/mL), suggesting electron-withdrawing substituents enhance efficacy . The target’s phenoxymethyl group (electron-donating) may reduce potency unless balanced by other pharmacophores.
  • Antitumor Potential: Compound 26 showed activity against breast cancer cells (MCF-7), highlighting the role of chloro-substituted aryl groups in cytotoxicity .

Biological Activity

2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfanyl group linked to a 1,3,4-oxadiazole moiety. The oxadiazole derivatives have been extensively studied due to their pharmacological significance, particularly in anticancer research.

Anticancer Properties

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines:

CompoundCell Line% InhibitionIC50 (µM)
Compound AMCF-7 (breast cancer)90.47%0.275
Compound BMDA-MB-468 (breast cancer)84.83%0.417
Compound CSK-MEL-5 (melanoma)81.58%0.350

These results indicate that the oxadiazole derivatives can effectively inhibit cell growth and induce apoptosis in cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through various pathways. For example:

  • Morphological Changes : Treated cells exhibit characteristic changes such as cell shrinkage and membrane blebbing.
  • Western Blot Analysis : This technique has revealed alterations in protein expression related to apoptosis, such as increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical trials:

  • Study on MCF-7 Cells : A derivative similar to our compound was tested and shown to induce significant cytotoxicity with an IC50 value of approximately 0.275 µM, outperforming standard chemotherapeutics like erlotinib .
  • Broad-Spectrum Activity : Another study reported that certain oxadiazole derivatives exhibited broad-spectrum activity against multiple cancer types including leukemia and melanoma .

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds are critical for their therapeutic application. Lipinski's rule of five was applied to assess their drug-likeness:

  • Molecular Weight : Less than 500 Da
  • LogP : Optimal lipophilicity for membrane permeability
  • Hydrogen Bond Donors/Acceptors : Favorable counts for absorption

These properties suggest that compounds like this compound could be viable candidates for further development as anticancer agents .

Q & A

Q. Q1. What are the optimal synthetic pathways for preparing 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine, and how can reaction efficiency be maximized?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. Key steps include:

  • Cyclocondensation : Reacting phenoxymethyl hydrazide with carbon disulfide in basic media to form 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol.
  • Thioether linkage : Coupling the thiol group with a chloromethylpyridine derivative using a base like triethylamine or sodium ethoxide in solvents such as ethanol or DMF .
  • Optimization : Reaction efficiency improves with controlled pH (neutral to slightly basic), temperatures between 60–80°C, and inert atmospheres to prevent oxidation of the sulfanyl group.

Q. Q2. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential to verify substituent positions (e.g., phenoxymethyl vs. pyridine protons) and confirm thioether bond formation.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, bond lengths (e.g., S–C bond ~1.81 Å), and intermolecular interactions (e.g., van der Waals packing) .

Intermediate Research Questions

Q. Q3. How does the electronic environment of the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The pyridine ring’s electron-withdrawing nature activates the adjacent methylsulfanyl group for nucleophilic attacks. For example:

  • Substitution reactions : The sulfanyl-methyl group undergoes displacement with amines or thiols under mild conditions (room temperature, DMF).
  • Steric effects : Bulkier nucleophiles require elevated temperatures (80–100°C) and longer reaction times due to steric hindrance from the oxadiazole ring .

Q. Q4. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Docking validation : Use multiple software tools (e.g., UCSF Chimera, AutoDock) to cross-validate binding poses. Adjust force fields to account for sulfur’s polarizability .
  • Experimental reassessment : Re-test bioactivity (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to rule out assay-specific artifacts .

Advanced Research Questions

Q. Q5. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the 1,3,4-oxadiazole moiety?

Answer:

  • SHELX refinement : High-resolution X-ray data (≤0.8 Å) can distinguish between thione (C=S) and thiol (S–H) tautomers by analyzing electron density maps and thermal displacement parameters.
  • Hydrogen bonding : The absence of H-bond donors in the crystal lattice supports the thione form, which aligns with computational IR predictions (C=S stretch ~1,250 cm1^{-1}) .

Q. Q6. What methodologies are recommended for elucidating the compound’s mechanism of action in anticancer assays?

Answer:

  • Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cancer cell lysates (e.g., MCF-7 or HepG2).
  • Pathway analysis : RNA-seq or proteomics post-treatment can reveal dysregulated pathways (e.g., apoptosis markers like caspase-3 activation) .

Q. Q7. How can molecular dynamics simulations improve the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • Solubility prediction : Simulate free energy of solvation in water/octanol systems to optimize logP values. Derivatives with shorter alkyl chains on the phenoxymethyl group show improved aqueous solubility.
  • Metabolic stability : CYP450 interaction studies using MD trajectories (10–100 ns) identify susceptible sites (e.g., oxadiazole ring oxidation) for structural modification .

Data Analysis and Troubleshooting

Q. Q8. How should researchers address low yields during recrystallization of the final compound?

Answer:

  • Solvent screening : Use mixed solvents (e.g., ethanol:water 7:3) to balance solubility and polarity.
  • Temperature gradient : Slow cooling (1–2°C/min) from near-boiling promotes crystal nucleation.
  • Impurity removal : Pre-purify via flash chromatography (silica gel, hexane:ethyl acetate gradient) before recrystallization .

Q. Q9. What statistical approaches are robust for interpreting conflicting antimicrobial activity data across studies?

Answer:

  • Meta-analysis : Pool data from multiple studies (e.g., MIC values against C. albicans) using random-effects models to account for inter-lab variability.
  • PCA : Principal Component Analysis identifies outliers in datasets, often linked to variations in inoculum size or incubation time .

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